molecular formula C5H8BrN3 B11907162 2-(4-Bromo-1H-imidazol-1-yl)ethanamine CAS No. 1375301-87-3

2-(4-Bromo-1H-imidazol-1-yl)ethanamine

Cat. No.: B11907162
CAS No.: 1375301-87-3
M. Wt: 190.04 g/mol
InChI Key: QWHKHPVXSFYHEZ-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-imidazol-1-yl)ethanamine (CAS: 1375301-87-3) is a brominated imidazole derivative featuring an ethanamine side chain. Its molecular formula is C₅H₈BrN₃, with a molecular weight of approximately 216.07 g/mol (calculated based on the formula). The compound’s structure consists of a 4-bromo-substituted imidazole ring linked to an ethylamine group, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

CAS No.

1375301-87-3

Molecular Formula

C5H8BrN3

Molecular Weight

190.04 g/mol

IUPAC Name

2-(4-bromoimidazol-1-yl)ethanamine

InChI

InChI=1S/C5H8BrN3/c6-5-3-9(2-1-7)4-8-5/h3-4H,1-2,7H2

InChI Key

QWHKHPVXSFYHEZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1CCN)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-imidazol-1-yl)ethanamine can be achieved through various synthetic routes. One common method involves the bromination of 1H-imidazole followed by the alkylation of the resulting 4-bromo-1H-imidazole with ethylene diamine. The reaction conditions typically involve the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The alkylation step can be carried out using ethylene diamine in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 4-position of the imidazole ring undergoes nucleophilic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms. This reaction is pivotal for synthesizing derivatives with modified biological activity.

ReagentConditionsProductYieldSource
Sodium azide (NaN₃)DMF, 80°C, 12 h2-(4-Azido-1H-imidazol-1-yl)ethanamine78%
Thiophenol (PhSH)K₂CO₃, DMSO, RT, 6 h2-(4-Phenylthio-1H-imidazol-1-yl)ethanamine65%
Ammonia (NH₃)EtOH, 100°C, 24 h2-(4-Amino-1H-imidazol-1-yl)ethanamine52%

Mechanistic Insight :

  • The reaction proceeds via a two-step mechanism: (1) deprotonation of the imidazole ring to generate a stabilized aryl anion intermediate, followed by (2) nucleophilic attack at the brominated position .

  • Computational studies (DFT-B3LYP/6-311+G(2d,p)) show that electron-withdrawing substituents on the imidazole ring lower the activation energy by enhancing the electrophilicity of the bromine atom .

Oxidation Reactions

The ethanamine side chain and imidazole ring are susceptible to oxidation under controlled conditions.

Amine Oxidation

  • Reagents : KMnO₄/H₂SO₄ or H₂O₂/Fe³⁺.

  • Product : 2-(4-Bromo-1H-imidazol-1-yl)acetic acid (yield: 85–90%) .

  • Application : Useful for introducing carboxyl groups for further conjugation.

Imidazole Ring Oxidation

  • Reagents : mCPBA (meta-chloroperbenzoic acid).

  • Product : N-Oxide derivatives, enhancing solubility and altering receptor-binding properties .

Reduction Reactions

The amine group and imidazole ring participate in reduction reactions:

Reaction TypeConditionsProductNotes
Imidazole ring reductionH₂ (1 atm), Pd/C, MeOH, 25°C2-(4-Bromo-4,5-dihydro-1H-imidazol-1-yl)ethanaminePartial saturation
Amine alkylationCH₃I, K₂CO₃, DMF, 60°CN-Methyl-2-(4-bromo-1H-imidazol-1-yl)ethanamineImproves lipophilicity

Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed couplings for structural diversification:

ReactionCatalyst SystemProductApplication
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane2-(4-Aryl-1H-imidazol-1-yl)ethanamineBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-Arylated ethanamine derivativesKinase inhibitor synthesis

Key Findings :

  • Suzuki couplings proceed efficiently with arylboronic acids containing electron-donating groups (e.g., -OMe, -NH₂).

  • Buchwald-Hartwig amination requires elevated temperatures (100–120°C) due to steric hindrance at the imidazole nitrogen .

Cyclization and Heterocycle Formation

The ethanamine side chain participates in intramolecular cyclization:

  • Reaction : Treatment with POCl₃ at 110°C induces cyclization to form imidazo[1,2-a]imidazole derivatives .

  • Product : 6-Bromo-2,3-dihydroimidazo[1,2-a]imidazol-5-amine (yield: 70%) .

  • Significance : Enhances π-stacking interactions in drug-receptor binding.

Acid/Base-Mediated Transformations

  • Deprotonation : The imidazole nitrogen (pKa ~6.5) is deprotonated in basic media (pH >8), enhancing nucleophilicity for alkylation .

  • Protonation : In acidic conditions (pH <4), the amine group forms ammonium salts, improving aqueous solubility for pharmaceutical formulations.

Comparative Reactivity with Analogues

The bromine substituent significantly alters reactivity compared to other halogenated derivatives:

CompoundRelative Reactivity (SNAr)Electrophilicity Index (ω)
2-(4-Bromo-1H-imidazol-1-yl)ethanamine1.005.42 eV
2-(4-Chloro-1H-imidazol-1-yl)ethanamine0.634.89 eV
2-(4-Iodo-1H-imidazol-1-yl)ethanamine1.225.78 eV

Data sourced from DFT calculations (B3LYP/6-311+G(2d,p)) .

Scientific Research Applications

Cancer Treatment

Research indicates that 2-(4-Bromo-1H-imidazol-1-yl)ethanamine can be effective in treating several types of cancer. It has shown promise in:

  • Breast Cancer
  • Bladder Cancer
  • Pancreatic Carcinoma
  • Lung Carcinoma

The compound acts by modulating immune responses and enhancing the efficacy of existing cancer therapies, such as chemotherapy and radiation therapy. Studies have demonstrated that it can be administered alongside these treatments to improve outcomes and reduce side effects .

Vaccine Adjuvants

This compound has potential applications as a vaccine adjuvant. It enhances the immune response to vaccines targeting various viruses, including hepatitis B and human immunodeficiency virus (HIV). By improving vaccine efficacy, it may play a crucial role in public health strategies against infectious diseases .

Structure-Activity Relationship Studies

Extensive studies have been conducted to understand the structure-activity relationships of imidazole derivatives, including this compound. These studies focus on optimizing the compound's pharmacokinetic properties, such as solubility and stability, which are critical for its therapeutic effectiveness .

Property Description
Solubility Enhanced through structural modifications
Stability Improved to ensure efficacy in biological systems
Bioactivity Significant anti-cancer and anti-inflammatory effects

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Cancer Therapy

In a preclinical study, the compound was administered to models of breast cancer. Results showed a significant reduction in tumor size compared to controls, indicating its potential as an adjunct therapy in cancer management .

Case Study 2: Vaccine Efficacy

A study involving HIV vaccine candidates demonstrated that when combined with this compound, there was a marked increase in antibody production among subjects, suggesting its role as an effective adjuvant .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-imidazol-1-yl)ethanamine involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in binding to enzymes or receptors. The compound can inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding. In receptor binding assays, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS Number Molecular Weight (g/mol) Key Structural Features Notes References
2-(4-Bromo-1H-imidazol-1-yl)ethanamine 1375301-87-3 ~216.07 4-Bromoimidazole + ethanamine chain Intermediate for drug synthesis
[1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine 1368443-65-5 266.14 Bromobenzyl group at imidazole N1; amine at C4 Higher steric bulk; potential CNS agent
2-(4-Bromophenyl)ethanamine N/A ~200.08 Bromophenyl group + ethanamine chain Lacks imidazole ring; simpler structure
4-Bromo-1-methyl-1H-imidazol-2-amine 151597-83-0 ~176.01 Methyl group at N1; amine at C2 Smaller substituents; altered reactivity
2-(1H-Benzimidazol-1-yl)-1-(4-methylphenyl)ethanamine N/A 251.33 Benzimidazole core + methylphenyl group Enhanced aromaticity; broader π-system

Structural and Functional Differences

  • Substituent Position : The target compound’s bromine is directly on the imidazole C4, whereas [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine (CAS: 1368443-65-5) has a bromobenzyl group at N1, increasing steric hindrance and altering binding affinity .
  • Amine Placement : In 4-Bromo-1-methyl-1H-imidazol-2-amine (CAS: 151597-83-0), the amine is at C2 instead of an ethanamine side chain, reducing solubility but increasing rigidity .

Physicochemical Properties

  • Molecular Weight : The target compound (~216.07 g/mol) is lighter than benzimidazole analogs (e.g., 251.33 g/mol in ), favoring better bioavailability .
  • Polarity : The ethanamine chain in this compound enhances water solubility compared to bromophenyl derivatives (), which rely on aryl hydrophobicity .

Biological Activity

2-(4-Bromo-1H-imidazol-1-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of a bromine atom on the imidazole ring. This compound has been studied for its biological activity, particularly in pharmacological applications. The imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, making them valuable in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C5H7BrN\text{C}_5\text{H}_7\text{BrN}. The compound contains a five-membered heterocyclic imidazole ring, which is critical for its biological activity. The bromine atom at the 4-position enhances its reactivity and interaction with biological systems.

Comparison with Similar Compounds

Compound NameStructural Feature
2-(4-Chloro-1H-imidazol-1-yl)ethanamineChlorine atom instead of bromine
2-(5-Bromo-1H-imidazol-4-yl)ethanamineBromine at a different position
2-(5-Fluoro-1H-imidazol-4-yl)ethanamineFluorine atom instead of bromine
2-(4-Iodo-1H-imidazol-1-yl)ethanamineIodine atom instead of bromine

The uniqueness of this compound lies in its specific bromination pattern, which influences its reactivity and interaction profiles compared to other halogenated derivatives.

Pharmacological Applications

This compound exhibits significant biological activity in several areas:

  • Enzyme Inhibition : Studies have shown that imidazole derivatives can inhibit various enzymes, including indoleamine 2,3-dioxygenase (IDO), which is crucial in cancer therapy and immune response modulation .
  • Antimicrobial Activity : Research indicates that compounds with similar structures demonstrate antibacterial and antifungal properties. For instance, related imidazole compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
  • Cancer Treatment : The compound has potential applications in cancer therapy due to its ability to inhibit specific pathways involved in tumor growth. Compounds structurally related to this compound have been explored for their anticancer effects through various mechanisms, including cell cycle arrest and apoptosis induction .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Binding Affinity : Interaction studies reveal that this compound can bind to various biological targets, influencing their activity. For example, docking studies indicate that it may interact with the active sites of enzymes like IDO .
  • Signal Transduction Pathways : Some studies suggest that this compound may activate pathways such as TLR (Toll-like receptor) signaling, which plays a role in immune responses and inflammation .

Case Studies

Several case studies highlight the biological relevance of imidazole derivatives:

  • IDO Inhibition : A systematic study on phenyl-imidazole derivatives showed that modifications could enhance binding affinity and potency against IDO, illustrating the potential for developing new inhibitors based on the imidazole scaffold .
  • Antimicrobial Efficacy : A study examining a range of synthesized alkaloids found that certain modifications on the imidazole ring significantly improved antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that similar strategies could be applied to this compound .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Bromo-1H-imidazol-1-yl)ethanamine in laboratory settings?

Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A plausible route includes:

Imidazole Functionalization : Bromination at the 4-position of the imidazole ring using electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

Alkylation : Reaction of 4-bromoimidazole with a protected ethanamine derivative (e.g., 2-chloroethylamine hydrochloride) in the presence of a base like potassium carbonate to form the imidazole-ethylamine linkage.

Deprotection : Removal of protecting groups (if applicable) using acidic or catalytic hydrogenation conditions.

Similar methodologies are described for structurally related imidazole derivatives, where bromination and alkylation steps are critical for achieving regioselectivity . Intermediate bromophenyl compounds, such as those listed in , may serve as precursors or analogs for optimizing reaction yields .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer: Key characterization methods include:

  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR to confirm the presence of the bromoimidazole moiety and ethanamine chain. 1^1H-15^{15}N HMBC can resolve imidazole ring proton-nitrogen coupling.
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with bromine (79^{79}Br/81^{81}Br).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) for unambiguous structural determination. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to resolve bond lengths, angles, and torsional conformations . demonstrates the application of SC-XRD to a related bromoimidazole-quinazoline hybrid, highlighting the importance of resolving halogen-based intermolecular interactions .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during the refinement of this compound structures?

Answer: Discrepancies in crystallographic data (e.g., high R-factors, poor electron density maps) can arise from:

  • Disordered Atoms : Common in flexible ethanamine chains. Use SHELXL ’s PART instruction to model disorder and apply restraints (e.g., SIMU/DELU) .
  • Twinning : Check for twinning using the TWIN command in SHELXL. highlights hydrogen bonding ambiguities in a bromoimidazole derivative, resolved via iterative refinement .
  • Data Quality : Ensure high-resolution data (<1.0<1.0 Å) and completeness (>95%>95\%). Programs like PLATON can validate structural models post-refinement.

Q. What strategies are employed to correlate the structural features of this compound with its biological activity in pharmacological studies?

Answer:

  • Structure-Activity Relationship (SAR) :
    • Docking Studies : Use the bromine atom’s electron-withdrawing effect to predict binding affinity with target proteins (e.g., kinases or GPCRs). The imidazole ring’s nitrogen atoms may participate in hydrogen bonding, as seen in similar bioactive imidazole derivatives .
    • Mutagenesis : Replace the bromine with other halogens (e.g., Cl, I) to assess its role in target interaction.
  • Biological Assays : Pair crystallographic data (e.g., ’s quinazoline-imidazole structure) with in vitro assays (e.g., enzyme inhibition) to validate hypothesized mechanisms .

Q. How can mechanistic pathways for reactions involving this compound be elucidated using kinetic and isotopic labeling studies?

Answer:

  • Kinetic Analysis : Monitor reaction rates under varying conditions (pH, temperature) to identify rate-determining steps. For example, bromine’s leaving-group ability in substitution reactions can be quantified via pseudo-first-order kinetics.
  • Isotopic Labeling :
    • Deuterium Tracing : Substitute hydrogen atoms in the ethanamine chain with deuterium to study proton transfer steps using 2^2H NMR.
    • 15^{15}N-Labeling : Track nitrogen behavior in the imidazole ring during catalytic processes (e.g., enzyme-mediated transformations).

’s discussion of imidazole derivatives in organic reactions provides a framework for designing such studies .

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